molecular formula C19H34N2Sn B13513357 4-Cyclopropyl-2-(tributylstannyl)pyrimidine

4-Cyclopropyl-2-(tributylstannyl)pyrimidine

Cat. No.: B13513357
M. Wt: 409.2 g/mol
InChI Key: TVIKJMOZDAJDMQ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(tributylstannyl)pyrimidine is an organotin compound that has garnered interest due to its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a cyclopropyl group and a tributylstannyl group attached to a pyrimidine ring, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(tributylstannyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with tributyltin hydride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form the corresponding pyrimidine oxide or reduction to yield the pyrimidine derivative.

Common Reagents and Conditions

    Stille Coupling: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are used, along with bases like cesium carbonate, under inert atmosphere conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Cyclopropyl-2-(tributylstannyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(tributylstannyl)pyrimidine in chemical reactions involves the formation of a palladium complex during Stille coupling reactions. This complex facilitates the transfer of the tributylstannyl group to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tributylstannyl)pyridine
  • 2-(Tributylstannyl)furan
  • 2-(Tributylstannyl)thiophene

Uniqueness

4-Cyclopropyl-2-(tributylstannyl)pyrimidine is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties that influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules that require precise control over reaction conditions and outcomes.

Properties

Molecular Formula

C19H34N2Sn

Molecular Weight

409.2 g/mol

IUPAC Name

tributyl-(4-cyclopropylpyrimidin-2-yl)stannane

InChI

InChI=1S/C7H7N2.3C4H9.Sn/c1-2-6(1)7-3-4-8-5-9-7;3*1-3-4-2;/h3-4,6H,1-2H2;3*1,3-4H2,2H3;

InChI Key

TVIKJMOZDAJDMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)C2CC2

Origin of Product

United States

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